(1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride
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Overview
Description
(1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride is a chemical compound with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and pharmaceuticals. The spirocyclic framework provides a rigid and conformationally restricted structure, which can be beneficial in drug design.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride typically involves a multi-step process. One common method includes the formation of the spirocyclic ring system through a cyclization reaction. The starting materials often include a suitable amine and a ketone or aldehyde, which undergo a cyclization reaction in the presence of a Lewis acid catalyst . The reaction conditions usually involve moderate temperatures and inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can lead to high-purity products. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups onto the spirocyclic framework.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines .
Scientific Research Applications
(1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.
Industry: The compound is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of (1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride involves its interaction with specific molecular targets. The spirocyclic structure allows for selective binding to enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2,8-Diazaspiro[4.5]decan-1-one derivatives: These compounds share a similar spirocyclic structure and have been studied for their potential as kinase inhibitors.
1-Adamantylamine derivatives: These compounds also have a rigid, cyclic structure and are used in medicinal chemistry.
Uniqueness
(1S,2S)-2-Methyl-8-azaspiro[4.5]decan-1-amine dihydrochloride is unique due to its specific stereochemistry and the presence of the spirocyclic ring. This confers distinct physicochemical properties and biological activities, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C10H22Cl2N2 |
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Molecular Weight |
241.20 g/mol |
IUPAC Name |
(3S,4S)-3-methyl-8-azaspiro[4.5]decan-4-amine;dihydrochloride |
InChI |
InChI=1S/C10H20N2.2ClH/c1-8-2-3-10(9(8)11)4-6-12-7-5-10;;/h8-9,12H,2-7,11H2,1H3;2*1H/t8-,9-;;/m0../s1 |
InChI Key |
JEZSVPQQFFKRDU-CDEWPDHBSA-N |
Isomeric SMILES |
C[C@H]1CCC2([C@H]1N)CCNCC2.Cl.Cl |
Canonical SMILES |
CC1CCC2(C1N)CCNCC2.Cl.Cl |
Origin of Product |
United States |
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